Product packaging for 2'-Chloro-3'-(trifluoromethyl)acetophenone(Cat. No.:CAS No. 129322-82-3)

2'-Chloro-3'-(trifluoromethyl)acetophenone

Cat. No.: B1643889
CAS No.: 129322-82-3
M. Wt: 222.59 g/mol
InChI Key: IQGXHYRICLUDTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2'-Chloro-3'-(trifluoromethyl)acetophenone is a useful research compound. Its molecular formula is C9H6ClF3O and its molecular weight is 222.59 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H6ClF3O B1643889 2'-Chloro-3'-(trifluoromethyl)acetophenone CAS No. 129322-82-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[2-chloro-3-(trifluoromethyl)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClF3O/c1-5(14)6-3-2-4-7(8(6)10)9(11,12)13/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQGXHYRICLUDTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C(=CC=C1)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701247018
Record name 1-[2-Chloro-3-(trifluoromethyl)phenyl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701247018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129322-82-3
Record name 1-[2-Chloro-3-(trifluoromethyl)phenyl]ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=129322-82-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[2-Chloro-3-(trifluoromethyl)phenyl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701247018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Significance of Fluorinated Organic Compounds in Advanced Chemical Synthesis

The introduction of fluorine into organic molecules, a process known as fluorination, is a cornerstone of modern chemical synthesis. numberanalytics.com This is due to fluorine's unique properties, such as its high electronegativity and relatively small size, which can profoundly alter the physical, chemical, and biological characteristics of a compound. numberanalytics.comtcichemicals.com The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry, with an average bond energy of around 480 kJ/mol. wikipedia.org This strength contributes significantly to the thermal and chemical stability of organofluorine compounds. wikipedia.orgnumberanalytics.com

The incorporation of fluorine or fluorine-containing groups like trifluoromethyl (CF3) can enhance critical molecular properties. These include:

Metabolic Stability : The strength of the C-F bond can prevent metabolic degradation of drugs, leading to longer biological half-lives and improved efficacy. numberanalytics.com

Lipophilicity : Fluorination can increase a compound's ability to dissolve in fats and non-polar solvents, which can improve its absorption and distribution within biological systems. numberanalytics.comnumberanalytics.com

Acidity : The strong electron-withdrawing nature of trifluoromethyl groups can increase the acidity of nearby functional groups, as seen in widely used reagents like trifluoroacetic acid and triflic acid. wikipedia.org

These modified properties have made fluorinated compounds indispensable in various sectors, including pharmaceuticals, materials science, and agriculture. numberanalytics.comwikipedia.orgacs.org The strategic incorporation of fluorine has become a standard tool in drug discovery to optimize lead compounds. acs.org

Overview of Acetophenone Derivatives in Synthetic Methodology

Acetophenone (B1666503) and its derivatives are a class of aromatic ketones that are fundamental building blocks in organic synthesis. nih.govnih.gov Characterized by an acetyl group attached to a phenyl ring, these compounds serve as versatile starting materials for a wide array of more complex molecules. nih.gov Their utility stems from the reactivity of both the ketone's carbonyl group and the aromatic ring, which can be substituted with various functional groups.

Acetophenone derivatives are key intermediates in the synthesis of fine chemicals, polymers, and pharmaceuticals. nih.govd-nb.info For example, they are used in the production of chalcones and flavanones, which are classes of compounds with notable physiological activities. ugm.ac.id Furthermore, acetophenones are precursors for synthesizing various drugs, including the hypnotic agent zolpidem and the antifungal agent oxiconazole. nih.gov

Synthetic pathways involving acetophenone derivatives are diverse and include:

Condensation Reactions : Such as the Claisen-Schmidt condensation to form chalcones. ugm.ac.id

Friedel-Crafts Acylation : A common method for synthesizing hydroxyaryl ketones. scribd.com

Hydrodeoxygenation : A process to selectively remove the oxygen atom from the acetyl group, yielding valuable alkylated aromatic compounds. d-nb.info

The accessibility and versatile reactivity of the acetophenone scaffold make it a staple in synthetic organic chemistry. nih.gov

Unique Position of 2 Chloro 3 Trifluoromethyl Acetophenone Within Fluorinated Keto Aryl Systems

Precursor Synthesis and Aromatic Functionalization Strategies

The construction of this compound can be approached through several synthetic routes, primarily involving the sequential functionalization of an aromatic ring. The key steps include introducing the chloro and trifluoromethyl groups onto a suitable precursor, followed by the addition of the acetyl group. The order of these steps is crucial for achieving the desired 2,3-substitution pattern.

Halogenation Approaches for ortho-Chloro Substitution

Achieving selective ortho-chlorination on an aromatic ring already bearing a trifluoromethyl group and an acetyl group (or a precursor to it) is a significant synthetic challenge. The trifluoromethyl group is a deactivating, meta-directing group for electrophilic aromatic substitution, while the acetyl group is also deactivating and meta-directing. Therefore, direct chlorination of 3'-(trifluoromethyl)acetophenone (B147564) would be expected to yield primarily the 5'-chloro isomer.

A more viable strategy involves the chlorination of a precursor where the directing effects favor ortho-substitution. For instance, if the starting material is 3'-(trifluoromethyl)aniline, the amino group is an activating, ortho,para-directing group. Chlorination of this precursor could provide a route to an ortho-chloro-substituted aniline (B41778) derivative, which could then be converted to the target acetophenone.

Another approach involves the use of sulfuryl chloride (SO₂Cl₂) for the chlorination of substituted acetophenones. google.comgoogle.com While this reagent is often used for alpha-chlorination of the acetyl group, it can also effect chlorination of the aromatic ring, particularly in the presence of certain solvents and catalysts. google.comgoogle.com However, achieving selective ortho-chlorination in the presence of a meta-directing trifluoromethyl group remains a challenge and often leads to a mixture of isomers. google.com The use of specific directing groups that can be later removed or transformed is a common strategy to overcome these regioselectivity issues.

Table 1: Reagents for Aromatic Chlorination
ReagentConditionsNotes
Sulfuryl chloride (SO₂Cl₂)Often used with an alcohol in a solvent like dichloromethane (B109758) or toluene. google.comgoogle.comCan lead to a mixture of isomers and side-chain chlorination. google.com
N-Chlorosuccinimide (NCS)Typically requires a catalyst, such as a Lewis acid or a protic acid.A milder chlorinating agent, but regioselectivity can still be an issue.
Chlorine (Cl₂)Requires a Lewis acid catalyst like FeCl₃ or AlCl₃.Often results in multiple chlorinations and isomer mixtures.

Trifluoromethylation Protocols for meta-Trifluoromethyl Incorporation

The introduction of a trifluoromethyl (CF₃) group onto an aromatic ring can be accomplished through nucleophilic, radical, or electrophilic pathways. The choice of method often depends on the nature of the substrate and the desired regioselectivity. The trifluoromethyl group is a valuable substituent in medicinal chemistry due to its ability to modulate properties like lipophilicity and metabolic stability. researchgate.net

Nucleophilic trifluoromethylation typically involves the reaction of an aryl halide or a related electrophile with a source of the trifluoromethyl anion (CF₃⁻) or its equivalent. wikipedia.orgsemanticscholar.org A common precursor for this approach would be 2'-chloro-3'-iodoacetophenone. The iodo group can be displaced by a trifluoromethyl group using a copper catalyst in combination with a trifluoromethyl source like (trifluoromethyl)trimethylsilane (B129416) (TMSCF₃), also known as the Ruppert-Prakash reagent. semanticscholar.orgtcichemicals.com

Another approach involves the use of trifluoromethyl iodide (CF₃I) in the presence of a reducing agent like tetrakis(dimethylamino)ethylene (B1198057) (TDAE), which can generate a nucleophilic trifluoromethyl species. organic-chemistry.org These methods are advantageous when a suitable aryl halide precursor is readily available.

Table 2: Selected Nucleophilic Trifluoromethylation Reagents
ReagentTypical SubstrateConditions
(Trifluoromethyl)trimethylsilane (TMSCF₃)Aryl halidesCopper catalyst, fluoride (B91410) source. wikipedia.orgtcichemicals.com
Trifluoromethyl iodide (CF₃I)Aldehydes, ketonesPhotoinduced reduction with TDAE. organic-chemistry.org
Fluoroform (HCF₃)Carbonyl compoundsStrong base (e.g., t-BuOK) in DMF. wikipedia.org

Radical trifluoromethylation offers an alternative for introducing the CF₃ group, particularly for C-H functionalization. researchgate.netrsc.org These reactions typically involve the generation of a trifluoromethyl radical (CF₃•) from a suitable precursor. Reagents like sodium trifluoromethanesulfinate (Langlois' reagent) or triflyl chloride (CF₃SO₂Cl) can serve as sources of trifluoromethyl radicals under photoredox catalysis conditions. wikipedia.org

While offering a direct method for trifluoromethylation, controlling the regioselectivity of radical aromatic substitution can be challenging. The substitution pattern is often governed by the electronic properties of the aromatic ring and the stability of the resulting radical intermediate. For an acetophenone derivative, radical attack may not be highly selective for the meta position.

Electrophilic trifluoromethylation reagents are capable of delivering a "CF₃⁺" equivalent to an electron-rich aromatic ring. beilstein-journals.orgnih.govbrynmawr.edu These reagents, often hypervalent iodine compounds like Togni's reagents or sulfonium (B1226848) salts like Umemoto's reagents, are particularly useful for trifluoromethylating arenes and heteroarenes. tcichemicals.combeilstein-journals.orgnih.gov

For the synthesis of this compound, electrophilic trifluoromethylation would likely be performed on a 2'-chloroacetophenone (B1665101) precursor. However, since the acetyl and chloro groups are deactivating, the aromatic ring is electron-poor, making it a poor substrate for electrophilic attack. This pathway is generally less favored for deactivated aromatic systems. libretexts.org

Table 3: Common Electrophilic Trifluoromethylating Reagents
Reagent ClassExampleNotes
Hypervalent Iodine ReagentsTogni's ReagentsEffective for a range of nucleophiles, including thiols, alcohols, and some heteroarenes. tcichemicals.combeilstein-journals.orgnih.gov
Sulfonium SaltsUmemoto's ReagentsPowerful electrophilic CF₃ sources, suitable for electron-rich arenes. beilstein-journals.orgnih.govbrynmawr.edu

Acetylation Reactions for Ketone Formation

The final step in the synthesis is often the introduction of the acetyl group to form the acetophenone structure. The most common method for this transformation is the Friedel-Crafts acylation. libretexts.orgmasterorganicchemistry.comorganic-chemistry.orgyoutube.com This reaction involves treating the aromatic substrate, in this case, 1-chloro-3-(trifluoromethyl)benzene, with an acylating agent such as acetyl chloride or acetic anhydride (B1165640) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). masterorganicchemistry.comorganic-chemistry.orgyoutube.com

The trifluoromethyl group is strongly deactivating, making the Friedel-Crafts acylation of 1-chloro-3-(trifluoromethyl)benzene challenging. Harsher reaction conditions, such as higher temperatures and a stoichiometric amount of the Lewis acid catalyst, are typically required. organic-chemistry.org The directing effects of the chloro (ortho, para-directing) and trifluoromethyl (meta-directing) groups will influence the position of acylation. In 1-chloro-3-(trifluoromethyl)benzene, both substituents direct the incoming acetyl group to the 4- and 6-positions, which are ortho to the chlorine and meta to the trifluoromethyl group. This would not lead to the desired this compound.

An alternative approach involves the reaction of a Grignard reagent derived from a halogenated precursor with an acetylating agent. For example, a patent describes the preparation of an isomeric mixture of trifluoromethyl acetophenone by reacting a Grignard reagent from bromo(trifluoromethyl)benzene with a ketene. googleapis.com Another method involves the reaction of trifluoromethylbenzene with n-butyllithium followed by acetyl chloride. guidechem.com These organometallic routes can sometimes offer better regiochemical control than classical electrophilic substitution reactions.

Multicomponent and One-Pot Synthetic Routes

The integration of multiple reaction steps into a single operation, known as one-pot or tandem synthesis, represents a significant advancement in chemical production. This approach enhances efficiency by reducing the need for intermediate purification steps, minimizing solvent usage, and saving time and labor.

Tandem reactions, where a single catalyst or set of reagents facilitates several sequential transformations in one pot, are highly sought after for their elegance and efficiency. While a specific tandem synthesis for this compound is not prominently documented, the principles can be applied from related syntheses. For example, a proposed one-pot sequence could involve a directed ortho-metalation of 1-chloro-2-(trifluoromethyl)benzene, followed by an in-situ acylation reaction.

The development of tandem processes often involves converting multi-step batch processes, which require large volumes of solvents and generate considerable waste, into more integrated and economical methodologies. unl.edu.ar Research into the conversion of aromatic ketones into other valuable products showcases the potential of this approach. For instance, the one-pot synthesis of styrene (B11656) from acetophenone can be achieved through tandem consecutive hydrogenation-dehydration reactions using solid catalysts. unl.edu.ar Similarly, highly functionalized molecules like epoxy alcohols can be generated with excellent stereoselectivity in one-pot tandem reactions involving asymmetric addition followed by epoxidation. nih.gov These examples underscore the power of tandem sequences to streamline synthesis and reduce the environmental and economic costs associated with multi-step procedures. unl.edu.ar

Convergent synthesis aims to combine several individual fragments of a molecule in the later stages of a synthetic sequence, which is often more efficient than a linear approach. Catalytic systems are crucial for facilitating these convergent strategies. The synthesis of complex ketones often relies on catalytic cross-coupling reactions.

A plausible route to this compound could involve the palladium-catalyzed Heck reaction of 3-bromo-benzotrifluoride with butyl vinyl ether, followed by acid hydrolysis to yield the ketone. google.com Another powerful method involves the reaction of trifluoromethylbenzene with an acetylating agent in the presence of n-butyllithium and a catalyst like cuprous chloride, which can proceed in a single step. google.com Such methods avoid the multiple steps of older routes that might involve nitration, reduction, diazotization, and condensation. googleapis.com

The table below compares different catalytic approaches applicable to the synthesis of substituted acetophenones.

Catalytic SystemReactantsReaction TypeKey AdvantagesReference
n-BuLi / CuClTrifluoromethylbenzene + Acetylating AgentDirect AcylationOne-step synthesis, simplifies multi-step routes. google.com
Palladium ComplexAryl Halide + Vinyl EtherHeck Coupling / HydrolysisApplicable to various aryl halides. google.com
Fe Ligand ComplexGrignard Reagent + KeteneGrignard ReactionCan be prepared from isomeric mixtures of starting materials. googleapis.com
Nafion-H (Perfluorinated resin-sulfonic acid)Aryl Aldehyde + Ketone + Acetyl ChlorideMulticomponent CondensationEfficient, environmentally friendly, and recyclable heterogeneous catalyst. researchgate.net

Green Chemistry and Sustainable Synthetic Approaches

Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. nih.gov This includes the use of alternative solvents, maximizing atom economy, and employing technologies like continuous flow to improve safety and efficiency.

One of the core tenets of green chemistry is the reduction or elimination of volatile organic solvents. Research has demonstrated the feasibility of conducting reactions under solvent-free conditions, often facilitated by grinding solid reactants together (mechanochemistry), sometimes with microwave assistance. researchgate.netjacsdirectory.comdergipark.org.tr For instance, the Claisen-Schmidt condensation to form chalcones from substituted acetophenones and aldehydes can be carried out efficiently by grinding the reactants with a solid base like sodium hydroxide (B78521) or an organocatalyst like p-toluenesulfonic acid. researchgate.netresearchgate.netacs.org This method is often rapid, proceeds under mild conditions, and simplifies work-up procedures. jacsdirectory.comresearchgate.net

Water is considered an ideal green solvent due to its safety and abundance. dergipark.org.tr However, its use in organic synthesis can be challenging because many organic reagents have poor water solubility. dergipark.org.tr Despite this, methods like indium-mediated allylation in water have been developed, showing that protection-deprotection steps can sometimes be avoided in an aqueous medium. jk-sci.com The development of syntheses for acetophenone derivatives in aqueous or solvent-free systems remains a key goal for sustainable chemistry.

Atom economy is a foundational concept in green chemistry that measures the efficiency of a reaction by calculating how many atoms from the reactants are incorporated into the final desired product. nih.govnumberanalytics.com Reactions with high atom economy, such as additions and rearrangements, are inherently less wasteful than reactions like substitutions and eliminations, which generate stoichiometric by-products. nih.gov

The traditional Friedel-Crafts acylation, a common method for synthesizing aryl ketones, has a notoriously poor atom economy because it requires more than a stoichiometric amount of a Lewis acid catalyst (e.g., AlCl₃) that is consumed during the reaction and generates large quantities of waste. In contrast, catalytic methods significantly improve atom economy. numberanalytics.com

The table below illustrates the concept by comparing the theoretical atom economy of a classical stoichiometric route with a more modern catalytic addition route for a generic ketone synthesis.

Synthetic RouteGeneral ReactionAtom Economy PrincipleCalculated Atom Economy*
Stoichiometric Wittig ReactionKetone + Ylide → Alkene + Phosphine OxideLow; generates a high molecular weight stoichiometric by-product (phosphine oxide).~26% rsc.org
Catalytic HydrogenationAlkene + H₂ → Alkane (with catalyst)High; all atoms of the reactants are incorporated into the product.100% jocpr.com
Diels-Alder ReactionDiene + Dienophile → CycloadductHigh; it is a cycloaddition where all reactant atoms are part of the final product.100% jocpr.com

Note: The calculated atom economy is a theoretical value based on the reaction stoichiometry and does not account for practical yield or solvent waste.

Continuous flow chemistry, where reactants are pumped through a reactor in a continuous stream, offers significant advantages over traditional batch processing. uni-muenchen.de This technology allows for superior control over reaction parameters such as temperature and pressure, leading to improved safety, consistency, and scalability. The high surface-area-to-volume ratio in flow reactors enables efficient heat transfer, making it possible to safely conduct highly exothermic reactions. sci-hub.st

For the synthesis of ketones, continuous flow has been used to suppress the formation of undesired byproducts that are common in batch reactions, such as the formation of tertiary alcohols from the reaction of organolithium reagents with carboxylic acid derivatives. sci-hub.st Furthermore, advanced techniques such as the α-trifluoromethylation of ketones have been successfully adapted to continuous flow systems using visible light photoredox catalysis. nih.govorganic-chemistry.org This involves converting the ketone to a silyl (B83357) enol ether in-situ, which is then mixed with a CF₃ source and irradiated in a flow reactor, completing the process in minutes. nih.govorganic-chemistry.org The ability to couple different reaction types, such as photocatalysis with biocatalysis, in a continuous or semicontinuous system further highlights the versatility of this technology for producing complex molecules like chiral trifluoromethylated alcohols. elsevierpure.com

Challenges in the Scalable Synthesis of Halogenated Trifluoromethyl Acetophenones

The large-scale production of halogenated trifluoromethyl acetophenones, including this compound, is fraught with numerous challenges that can impact yield, purity, cost-effectiveness, and environmental sustainability. These challenges primarily stem from the inherent electronic properties of the substituted benzene (B151609) ring, the nature of the synthetic routes employed, and the difficulties associated with product purification.

A significant hurdle in the synthesis of these compounds is the reduced reactivity of the aromatic ring towards electrophilic substitution. The trifluoromethyl group (-CF3) is a potent electron-withdrawing group, and the presence of a halogen atom, such as chlorine, further deactivates the benzene ring. wikipedia.orgvaia.com This deactivation makes reactions like Friedel-Crafts acylation, a common method for synthesizing acetophenones, considerably more challenging, often requiring harsh reaction conditions and stoichiometric amounts of strong Lewis acid catalysts (e.g., AlCl₃). organic-chemistry.orgnih.govrsc.orgmasterorganicchemistry.com Such conditions can lead to lower yields and the generation of significant amounts of hazardous waste, complicating industrial-scale operations. guidechem.comresearchgate.net

Regioselectivity is another critical challenge in the synthesis of polysubstituted acetophenones. The directing effects of the existing substituents on the aromatic ring determine the position of the incoming acyl group. In the case of 1-chloro-2-(trifluoromethyl)benzene, the starting material for this compound, both the chloro and trifluoromethyl groups are deactivating. The trifluoromethyl group is a meta-director, while the chloro group is an ortho-, para-director. wikipedia.orgyoutube.comorganicchemistrytutor.comyoutube.comlibretexts.org This can lead to the formation of a mixture of isomers, which are often difficult to separate due to their similar physical properties. googleapis.com The separation of these isomers can require complex and costly purification techniques, such as fractional distillation or chromatography, which are not always feasible or economical on a large scale. googleapis.com

The formation of by-products is a common issue in these syntheses. For instance, in Friedel-Crafts reactions, over-alkylation or acylation can occur, although acylation is generally less prone to this issue as the product is deactivated towards further substitution. organic-chemistry.org However, the use of aggressive reagents and conditions can lead to side reactions and the formation of impurities that are difficult to remove from the final product. guidechem.com Some synthetic routes for related compounds have been reported to generate corrosive by-products like HCl, which poses challenges for equipment and waste management. vaia.com

To illustrate the complexities, the table below outlines some of the key challenges encountered in the synthesis of halogenated trifluoromethyl acetophenones, based on findings for related structures.

ChallengeDescriptionImpact on Scalable Synthesis
Ring Deactivation The presence of electron-withdrawing groups (-CF3, -Cl) reduces the nucleophilicity of the aromatic ring, hindering electrophilic substitution. wikipedia.orgvaia.comRequires harsh reaction conditions, leading to higher energy consumption and potential for side reactions.
Regioselectivity Competing directing effects of multiple substituents can lead to a mixture of positional isomers. youtube.comorganicchemistrytutor.comyoutube.comlibretexts.orgComplicates purification, reduces the yield of the desired isomer, and increases production costs.
By-product Formation Side reactions can generate impurities that are difficult to separate from the target compound. guidechem.comReduces product purity and requires extensive purification steps.
Harsh Reaction Conditions The use of strong Lewis acids in stoichiometric amounts and high temperatures is often necessary. organic-chemistry.orgresearchgate.netPoses challenges for reactor materials, increases safety risks, and generates significant waste.
Multi-step Syntheses Some routes involve numerous reaction steps to introduce the required functional groups. google.comLowers overall yield, increases manufacturing time, and raises production costs.
Waste Generation The use of stoichiometric reagents and solvents leads to the production of large volumes of chemical waste, including acidic and corrosive effluents. vaia.comguidechem.comIncreases environmental impact and disposal costs.
Purification Difficulties The final product and its isomers often have similar physical properties, making separation by standard techniques challenging. googleapis.comRequires specialized and often expensive purification methods like chromatography.

Addressing these challenges is crucial for the development of efficient, cost-effective, and environmentally sustainable processes for the large-scale production of this compound and related compounds, which are important intermediates in various industries.

Nucleophilic Transformations at the Carbonyl Center

The carbonyl group of an acetophenone is a primary site for nucleophilic attack. In this compound, the electrophilicity of the carbonyl carbon is significantly enhanced by the strong electron-withdrawing inductive effects of both the 2'-chloro and 3'-trifluoromethyl substituents on the phenyl ring. vaia.commdpi.com This increased reactivity makes the carbonyl group susceptible to a wide range of nucleophilic addition reactions. Generally, aldehydes are more reactive than ketones in nucleophilic additions due to less steric hindrance and greater polarization of the carbonyl bond. libretexts.orglearncbse.in

Asymmetric catalytic addition to the prochiral carbonyl center of acetophenones is a critical method for synthesizing optically active tertiary alcohols, which are valuable chiral building blocks in pharmaceuticals. nih.gov While specific studies on this compound are not extensively documented, the asymmetric reduction of the closely related 3'-(trifluoromethyl)acetophenone provides significant insight. Recombinant E. coli cells containing a carbonyl reductase have been used to reduce 3'-(trifluoromethyl)acetophenone to (R)-1-[3-(trifluoromethyl)phenyl]ethanol with an enantiomeric excess (ee) greater than 99.9%. nih.gov This biotransformation highlights the accessibility of the carbonyl group for enantioselective reduction. nih.gov

Chemical methods, employing chiral catalysts, are also prevalent. Strategies for the enantioselective reduction of trifluoromethyl-substituted imines, a related class of compounds, often utilize oxazaborolidine catalysts with borane (B79455) reducing agents. nih.gov For ketones like this compound, similar catalytic systems involving chiral metal complexes (e.g., Ru, Rh, Ir) or organocatalysts are employed to achieve high enantioselectivity in the addition of hydrides, organometallics, or other nucleophiles. nih.govresearchgate.net The presence of the trifluoromethyl group can influence the stereochemical outcome of these reactions. nih.gov

Table 1: Representative Asymmetric Reduction of a Prochiral Trifluoromethyl Ketone

Substrate Biocatalyst Product Enantiomeric Excess (ee)

Data sourced from a study on the biotransformation of a related acetophenone derivative. nih.gov

The electrophilic carbonyl center of this compound is a prime candidate for condensation and subsequent cyclization reactions to form various heterocyclic compounds. These reactions typically involve the initial nucleophilic attack by a bidentate nucleophile, such as a hydrazine (B178648), amine, or urea, followed by an intramolecular cyclization and dehydration.

For instance, the Paal-Knorr pyrrole (B145914) synthesis involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia (B1221849) to yield a substituted pyrrole. organic-chemistry.orgorganic-chemistry.orgresearchgate.net While the direct substrate is a 1,4-dicarbonyl, acetophenones can be precursors to such intermediates or participate in related cyclizations. A more direct analogy is the Knorr pyrrole synthesis, which involves the reaction of an α-amino-ketone with a β-ketoester. wikipedia.orgyoutube.com

The synthesis of trifluoromethyl-substituted heterocycles, such as pyrazoles, 1,5-benzodiazepines, and 1,5-benzothiazepines, has been demonstrated through the condensation of trifluoromethylated enones with various bidentate nucleophiles. researchgate.net Given the reactivity of its carbonyl group, this compound could readily react with hydrazines to form hydrazones, which can then cyclize to form pyrazoles. Similarly, reactions with compounds like 2-aminothiophenol (B119425) could lead to the formation of benzothiazepine (B8601423) derivatives. The reaction conditions for such syntheses often involve refluxing in a suitable solvent, sometimes with an acid catalyst to facilitate the initial condensation and subsequent dehydration steps. researchgate.netnih.gov

Reactivity of the α-Chloro Moiety

This section addresses the reactivity of a chlorine atom at the α-position (the carbon adjacent to the carbonyl group). It is important to note that the title compound, this compound, has the chlorine atom on the aromatic ring, not at the α-position. However, the methyl group alpha to the carbonyl can be readily halogenated to produce an α-chloro derivative, such as 2-chloro-1-[2-chloro-3-(trifluoromethyl)phenyl]ethanone. The reactivity of this resulting α-chloro moiety is discussed below.

α-Halo ketones are versatile synthetic intermediates due to the enhanced reactivity of the C-Cl bond. libretexts.org The electron-withdrawing effect of the adjacent carbonyl group makes the α-carbon highly susceptible to nucleophilic attack and the α-protons more acidic, facilitating elimination reactions.

The halogen of an α-halo ketone is exceptionally reactive in SN2 displacement reactions compared to typical alkyl halides. libretexts.orgacs.org The α-carbon is readily attacked by a wide range of nucleophiles. This high reactivity allows for the synthesis of a diverse array of α-substituted ketones.

For an α-chloro derivative of this compound, nucleophilic substitution would provide access to compounds with new functionalities at the α-position.

Common Nucleophiles in SN2 Reactions with α-Halo Ketones:

Azide (N₃⁻): To form α-azido ketones, which are precursors to α-amino ketones. nih.gov

Thiolates (RS⁻): To form α-thio ketones. nih.gov

Amines (RNH₂): To form α-amino ketones.

Cyanide (CN⁻): To form α-cyano ketones.

Carboxylates (RCOO⁻): To form α-acyloxy ketones.

The stereochemistry of these substitutions is a key consideration. Enantioselective methods for the α-chlorination of ketones have been developed using chiral organocatalysts, allowing for the production of optically active α-chloro esters which can then undergo stereospecific substitution reactions. nih.gov

In the presence of a base, α-halo ketones can undergo elimination of hydrogen halide (H-Cl) to form α,β-unsaturated ketones, also known as enones. libretexts.org This reaction typically proceeds via an E2 mechanism. libretexts.org The use of a sterically hindered, non-nucleophilic base, such as pyridine (B92270) or DBU (1,8-Diazabicycloundec-7-ene), is often preferred to minimize competing SN2 substitution reactions. libretexts.org

For an α-chloro derivative of this compound, elimination would yield 1-[2-chloro-3-(trifluoromethyl)phenyl]prop-2-en-1-one. This enone is a valuable Michael acceptor, capable of undergoing conjugate addition reactions with a variety of nucleophiles.

Table 2: General Reactivity of α-Halo Ketones

Reaction Type Reagent/Conditions Product Type
Nucleophilic Substitution (SN2) Nucleophiles (e.g., N₃⁻, RS⁻, RNH₂) α-Substituted Ketone

This table summarizes the general reaction pathways for α-halo ketones. libretexts.orgnih.govlibretexts.org

Reactivity of the Trifluoromethyl Group

The trifluoromethyl (CF₃) group is a cornerstone in medicinal chemistry due to its unique properties, including high electronegativity, metabolic stability, and lipophilicity. mdpi.com The C-F bond is one of the strongest in organic chemistry, making the CF₃ group exceptionally robust and generally unreactive under many standard reaction conditions. mdpi.comtcichemicals.comacs.org

On an aromatic ring, the CF₃ group acts as a strong electron-withdrawing group, primarily through an inductive effect. vaia.com This deactivates the ring towards electrophilic aromatic substitution and directs incoming electrophiles to the meta-position. vaia.com

Despite its stability, selective transformations of the aromatic trifluoromethyl group are possible, though they often require specific reagents or substrate designs. tcichemicals.comresearchgate.net These transformations typically involve the cleavage of one or more C-F bonds. researchgate.net For example, methods have been developed for the partial reduction or functionalization of CF₃ groups. Nucleophilic attack on the trifluoromethyl group itself is generally difficult but can be achieved with certain strong nucleophiles, particularly when the aromatic ring is activated by other substituents or in specific heterocyclic systems. acs.org

Reactions involving ortho-directing groups, such as an ortho-silyl group, have been shown to facilitate the selective thiolation or azidation of a single C-F bond within a trifluoromethyl group. researchgate.net In the case of this compound, the absence of such a directing group and the general stability of the benzotrifluoride (B45747) system suggest that the CF₃ group would remain intact during most synthetic transformations targeting the carbonyl or α-positions. tcichemicals.com

Influence on Aromatic Ring Activation/Deactivation

The reactivity of the aromatic ring in this compound towards electrophilic substitution is significantly influenced by the electronic properties of its substituents: the acetyl group, the chloro group, and the trifluoromethyl group. All three groups are considered deactivating, meaning they reduce the rate of electrophilic aromatic substitution compared to unsubstituted benzene. wikipedia.org

The deactivating nature of these substituents stems from their electron-withdrawing properties, which decrease the electron density of the π-system, making the ring less attractive to incoming electrophiles. researchgate.net This effect can be understood by examining the inductive and resonance effects of each group.

Acetyl Group (-COCH₃): This group deactivates the aromatic ring through both a negative inductive effect (-I) and a negative resonance effect (-M). The carbonyl carbon is electron-poor due to the electronegativity of the oxygen atom, which withdraws electron density from the ring via the sigma bond (inductive effect). minia.edu.eg Additionally, the carbonyl group can withdraw electrons from the π-system through resonance, further delocalizing the ring's electrons onto the oxygen atom.

Chloro Group (-Cl): Halogens exhibit a dual electronic nature. They are electronegative and withdraw electron density through the sigma bond via the inductive effect (-I), which deactivates the ring. minia.edu.eg Conversely, they possess lone pairs of electrons that can be donated to the aromatic ring through the π-system (a positive resonance effect, +M). For halogens, the inductive effect is stronger than the resonance effect, resulting in a net deactivation of the ring. wikipedia.org

Trifluoromethyl Group (-CF₃): The -CF₃ group is one of the most powerful electron-withdrawing groups. nih.gov Its deactivating influence is primarily due to a very strong negative inductive effect (-I), caused by the high electronegativity of the three fluorine atoms. minia.edu.egnih.gov This effect significantly reduces the electron density of the aromatic ring.

Collectively, the presence of the chloro and trifluoromethyl groups, in addition to the acetyl group, renders the aromatic ring of this compound highly deactivated and thus less susceptible to electrophilic attack.

Table 1: Electronic Effects of Substituents on the Aromatic Ring
SubstituentInductive Effect (-I)Resonance Effect (M)Overall Effect on Ring
-COCH₃ (Acetyl)Electron-withdrawingElectron-withdrawing (-M)Strongly Deactivating
-Cl (Chloro)Electron-withdrawingElectron-donating (+M)Weakly Deactivating
-CF₃ (Trifluoromethyl)Strongly Electron-withdrawingN/AStrongly Deactivating

Role in Stabilizing Reaction Intermediates

The substituents on this compound also play a crucial role in the stability of intermediates formed during chemical reactions.

Conversely, in reactions involving the formation of a negatively charged intermediate, such as an enolate , these same electron-withdrawing groups have a stabilizing effect. The enolate is formed by the deprotonation of the α-carbon (the carbon adjacent to the carbonyl group). masterorganicchemistry.com The presence of electron-withdrawing groups on the aromatic ring can delocalize and stabilize the negative charge of the resulting enolate intermediate through inductive effects. fiveable.mequimicaorganica.org This stabilization increases the acidity of the α-hydrogens, making the enolate easier to form. libretexts.org Therefore, the chloro and trifluoromethyl substituents on the phenyl ring of this compound would be expected to stabilize the enolate intermediate formed upon treatment with a base.

Mechanistic Studies of Key Transformations

While specific, in-depth mechanistic studies for this compound are not extensively documented in the public literature, its reactivity can be understood by examining common transformations of substituted acetophenones. A key transformation for ketones is base-catalyzed enolization, which is the first step in many important reactions, including aldol (B89426) condensations and α-halogenation.

Elucidation of Reaction Pathways

The pathway for base-catalyzed enolization involves the removal of a proton from the α-carbon by a base, forming a resonance-stabilized enolate intermediate. This process is a reversible equilibrium.

The reaction pathway is as follows:

Deprotonation: A base (B:) abstracts a proton from the α-carbon of the acetophenone. This is typically the rate-determining step.

Formation of the Enolate: This abstraction results in the formation of an enolate ion. The negative charge is delocalized between the α-carbon and the carbonyl oxygen, with resonance forms contributing to its stability.

Protonation: The enolate can then be protonated on the oxygen to form an enol or on the carbon to revert to the original ketone.

The presence of the electron-withdrawing 2'-chloro and 3'-trifluoromethyl substituents on the phenyl ring would increase the acidity of the α-protons, thereby facilitating the initial deprotonation step.

Identification of Transition States and Intermediates

The key intermediate in the base-catalyzed enolization of this compound is the enolate ion . This species is planar at the C=C-O⁻ core and is stabilized by resonance. masterorganicchemistry.com The electron-withdrawing chloro and trifluoromethyl groups on the aromatic ring further stabilize this negatively charged intermediate through their inductive effects. fiveable.me

The transition state for the rate-determining deprotonation step involves the partial breaking of the α-C-H bond and the partial formation of the B-H bond (where B is the base). The negative charge begins to develop on the α-carbon in the transition state. According to Hammond's postulate, factors that stabilize the enolate intermediate will also stabilize the transition state leading to it, thus lowering the activation energy for the reaction. libretexts.org Therefore, the electron-withdrawing substituents are expected to lower the energy of the transition state for enolate formation.

Kinetic Isotope Effect Studies

Kinetic Isotope Effect (KIE) studies are a powerful tool for elucidating reaction mechanisms by determining if a specific C-H bond is broken in the rate-determining step. wikipedia.org This is achieved by replacing a hydrogen atom with its heavier isotope, deuterium (B1214612) (D), and measuring the change in the reaction rate.

The ratio of the rate constants (kH/kD) is the KIE. A primary KIE, typically with a value greater than 2, is observed when the C-H bond is broken in the rate-determining step. researchgate.net

For the base-catalyzed enolization of this compound, a KIE study would involve synthesizing the α-deuterated analogue (this compound-d₃) and comparing its rate of enolization (often measured by the rate of halogenation) to the non-deuterated compound.

Expected Outcome: A significant primary KIE (kH/kD > 2) would be expected.

Interpretation: This result would confirm that the abstraction of the α-proton is the rate-limiting step in the reaction mechanism. researchgate.netjocpr.com Studies on similar ketones like isobutyrophenone (B147066) have shown substrate isotope effects (kH/kD) as high as 6.2 for acid-catalyzed enolization, confirming that C-H bond cleavage is the slow step. researchgate.net

Table 2: Typical Kinetic Isotope Effect (KIE) Values and Interpretations
KIE TypeTypical kH/kD ValueInterpretation
Primary KIE> 2Bond to isotope is broken in the rate-determining step.
Secondary KIE~0.7 - 1.5Bond to isotope is not broken; change in hybridization or steric environment at the isotopic center.
No KIE~1Bond to isotope is not broken or involved in the rate-determining step.

Derivatization and Advanced Synthetic Applications of 2 Chloro 3 Trifluoromethyl Acetophenone As a Building Block

Construction of Heterocyclic Systems

The presence of the ketone functional group and the activated aromatic ring in 2'-Chloro-3'-(trifluoromethyl)acetophenone makes it a valuable precursor for the synthesis of various heterocyclic compounds.

Pyrroles and Pyrazoles Synthesis

Pyrroles: The Paal-Knorr synthesis is a classical and widely used method for the preparation of substituted pyrroles. wikipedia.orgorganic-chemistry.org This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia (B1221849). organic-chemistry.org While direct application of this compound in a standard Paal-Knorr reaction to form a pyrrole (B145914) is not straightforward due to it being a mono-ketone, it can be a precursor to a 1,4-dicarbonyl compound. For instance, α-halogenation of the ketone followed by reaction with a β-ketoester and subsequent hydrolysis and decarboxylation could yield a suitable 1,4-dicarbonyl intermediate. This intermediate can then undergo cyclization with an amine to furnish a pyrrole ring. The reaction is typically performed under neutral or weakly acidic conditions, as strongly acidic conditions can favor the formation of furans. organic-chemistry.orgresearchgate.net

Pyrazoles: Pyrazoles, five-membered heterocyclic rings with two adjacent nitrogen atoms, are significant in medicinal chemistry. galchimia.comhilarispublisher.com The Knorr pyrazole (B372694) synthesis, first reported in 1883, is a fundamental method for their preparation, typically involving the reaction of a β-dicarbonyl compound with a hydrazine (B178648) derivative. hilarispublisher.comrsc.orgslideshare.net To utilize this compound for pyrazole synthesis, it can be first converted into a suitable β-dicarbonyl equivalent. For example, a Claisen condensation with an appropriate ester would yield a 1,3-dicarbonyl compound. This intermediate can then be reacted with hydrazine or a substituted hydrazine to afford the corresponding pyrazole. The regioselectivity of the cyclization is an important consideration, especially when using substituted hydrazines. rsc.org

Another approach involves the synthesis of enaminones from acetophenones, which can then be cyclized with hydrazine to form pyrazoles. galchimia.com This two-step process has been efficiently carried out using flow chemistry. galchimia.com The Vilsmeier-Haack reagent has also been employed in the cyclization of hydrazones to produce 1H-pyrazole-4-carbaldehydes. nih.gov

A variety of pyrazole derivatives can be synthesized through the condensation of chalcones (α,β-unsaturated ketones) with hydrazine hydrate. rjptonline.org this compound can be used to generate the corresponding chalcone, which then serves as the key intermediate for pyrazole formation.

Indanones and Quinolines Derivatization

Indanones: The synthesis of indanones often involves an intramolecular Friedel-Crafts acylation of a 3-phenylpropanoic acid derivative. Starting from this compound, a synthetic route could involve a Wittig or Horner-Wadsworth-Emmons reaction to introduce a two-carbon chain, followed by reduction of the double bond and oxidation of the terminal carbon to a carboxylic acid. Subsequent cyclization of the resulting 3-(2-chloro-3-(trifluoromethyl)phenyl)propanoic acid under acidic conditions would yield the desired substituted indanone.

Quinolines: The synthesis of quinolines from this compound can be achieved through several established methods. The Combes quinoline (B57606) synthesis, for instance, involves the reaction of an aniline (B41778) with a β-diketone under acidic conditions. The required β-diketone can be prepared from this compound via a Claisen condensation. Alternatively, the Doebner-von Miller reaction allows for the synthesis of quinolines from α,β-unsaturated carbonyl compounds and anilines. The necessary α,β-unsaturated ketone can be synthesized from this compound through an aldol (B89426) condensation with a suitable aldehyde.

Furan (B31954) and Thiazole (B1198619) Ring Formations

Furans: The Paal-Knorr furan synthesis is a primary method for constructing furan rings, requiring a 1,4-dicarbonyl compound as the starting material. organic-chemistry.org As mentioned for pyrrole synthesis, this compound can be elaborated into the necessary 1,4-dicarbonyl precursor. The subsequent acid-catalyzed cyclization and dehydration of this intermediate leads to the formation of the furan ring. organic-chemistry.org

Thiazoles: The Hantzsch thiazole synthesis is a classic method for the formation of thiazole rings. This reaction involves the condensation of an α-haloketone with a thioamide. This compound can be readily converted to the corresponding α-bromoketone by reaction with a brominating agent such as N-bromosuccinimide (NBS) or bromine in acetic acid. The resulting 2-bromo-1-(2-chloro-3-(trifluoromethyl)phenyl)ethan-1-one can then be reacted with a thioamide, such as thioformamide (B92385) or thiourea, to yield the desired substituted thiazole.

Formation of Complex Organic Scaffolds

The unique electronic properties imparted by the trifluoromethyl group make this compound a valuable building block for the synthesis of more complex and stereochemically defined molecules.

Stereoselective Synthesis of Chiral Fluorinated Compounds

The presence of the trifluoromethyl group can significantly influence the stereochemical outcome of reactions. Asymmetric reduction of the ketone in this compound can lead to the formation of chiral secondary alcohols. This can be achieved using various chiral reducing agents, such as those derived from boranes (e.g., Corey-Bakshi-Shibata catalyst) or through catalytic hydrogenation with a chiral catalyst. The resulting chiral alcohol is a versatile intermediate for the synthesis of a wide range of enantiomerically enriched fluorinated compounds.

Furthermore, the trifluoromethyl group can act as a stereodirecting group in subsequent reactions. For example, in aldol reactions involving the enolate derived from this compound, the bulky and electron-withdrawing trifluoromethyl group can influence the facial selectivity of the enolate attack, leading to the diastereoselective formation of new stereocenters.

Access to β-Trifluoromethyl α,β-Unsaturated Ketones

β-Trifluoromethyl α,β-unsaturated ketones are valuable synthetic intermediates. A common method to access these compounds from this compound is through a Mannich-type reaction followed by elimination. The reaction of the acetophenone (B1666503) with formaldehyde (B43269) and a secondary amine (e.g., dimethylamine) in the presence of an acid catalyst generates a Mannich base. Subsequent quaternization of the amine and elimination, often promoted by heat or base, yields the desired α,β-unsaturated ketone.

An alternative route involves an aldol condensation with a suitable aldehyde. While a direct aldol condensation with formaldehyde can be challenging, using a protected form of formaldehyde or a different aldehyde followed by further transformations can provide access to the target structure.

Functional Group Interconversions and Modifications

The chemical reactivity of this compound is largely dictated by the acetyl group, making it a versatile precursor for a variety of functional group interconversions. These transformations allow for the synthesis of more complex molecules, including alcohol, carboxylic acid, and oxime derivatives, which serve as valuable intermediates in medicinal chemistry and materials science.

Reduction of the Carbonyl to Alcohol Derivatives

The reduction of the carbonyl group in this compound to a secondary alcohol, yielding 1-(2-chloro-3-(trifluoromethyl)phenyl)ethan-1-ol, is a fundamental transformation. This conversion can be achieved using a variety of reducing agents, with the choice of reagent influencing the reaction's selectivity and conditions.

Commonly employed reducing agents for this purpose include hydride donors such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). Sodium borohydride is a milder reagent, typically used in protic solvents like methanol (B129727) or ethanol (B145695), and is highly effective for the chemoselective reduction of ketones in the presence of less reactive functional groups. For more sterically hindered or electronically deactivated ketones, the more powerful reagent, lithium aluminum hydride, can be used in aprotic solvents like diethyl ether or tetrahydrofuran (B95107) (THF).

Asymmetric reduction methods are also applicable to generate chiral alcohol derivatives, which are crucial building blocks in the synthesis of pharmaceuticals. Catalytic hydrogenation using chiral catalysts, such as those based on ruthenium or rhodium complexes, or the use of chiral reducing agents like (R)- or (S)-CBS reagents (Corey-Bakshi-Shibata catalysts), can provide the desired enantiomer with high enantiomeric excess. For instance, asymmetric reduction of similar prochiral ketones has been successfully achieved using biocatalysts like plant tissues, offering an environmentally benign route to chiral alcohols. nih.gov

Table 1: Reagents for the Reduction of this compound

Reagent Solvent Typical Conditions Product
Sodium Borohydride (NaBH₄) Methanol/Ethanol 0°C to room temperature 1-(2-chloro-3-(trifluoromethyl)phenyl)ethan-1-ol
Lithium Aluminum Hydride (LiAlH₄) Diethyl ether/THF 0°C to reflux, under inert atmosphere 1-(2-chloro-3-(trifluoromethyl)phenyl)ethan-1-ol
Catalytic Hydrogenation (e.g., H₂, Pd/C) Ethanol/Ethyl acetate Room temperature, atmospheric or elevated pressure 1-(2-chloro-3-(trifluoromethyl)phenyl)ethan-1-ol

Oxidation to Carboxylic Acid Analogues

The acetyl group of this compound can be oxidized to a carboxylic acid functional group, resulting in the formation of 2-chloro-3-(trifluoromethyl)benzoic acid. This transformation is a key step in the synthesis of various biologically active molecules and specialty chemicals.

A classic and highly effective method for this conversion is the haloform reaction. This reaction involves treating the methyl ketone with a halogen (such as bromine or iodine) in the presence of a strong base like sodium hydroxide (B78521). The reaction proceeds through the formation of a trihalomethyl intermediate, which is then cleaved by the hydroxide ion to yield the corresponding carboxylate salt and a haloform (e.g., bromoform (B151600) or iodoform). Subsequent acidification of the reaction mixture provides the desired carboxylic acid.

Alternative, more direct oxidation methods can also be employed, although they might require harsher conditions or more specialized reagents. These can include strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid, but these methods often lack selectivity and can lead to side reactions on the aromatic ring, especially given the presence of the activating trifluoromethyl group.

Table 2: Conditions for the Oxidation to 2-chloro-3-(trifluoromethyl)benzoic acid

Reagent(s) Solvent Typical Conditions Key Intermediate
Bromine (Br₂), Sodium Hydroxide (NaOH) Water/Dioxane Room temperature to gentle heating Sodium 2-chloro-3-(trifluoromethyl)benzoate

Formation of Oxime Derivatives

The carbonyl group of this compound readily reacts with hydroxylamine (B1172632) or its salts to form the corresponding oxime, 1-(2-chloro-3-(trifluoromethyl)phenyl)ethanone oxime. Oximes are versatile synthetic intermediates used in the synthesis of various nitrogen-containing heterocycles, amides via the Beckmann rearrangement, and as protecting groups for ketones. wikipedia.orgarpgweb.com

The standard procedure for oxime formation involves the condensation of the ketone with hydroxylamine hydrochloride in the presence of a base, such as sodium acetate, sodium hydroxide, or potassium carbonate. arpgweb.commisuratau.edu.ly The base is necessary to liberate the free hydroxylamine from its hydrochloride salt. The reaction is typically carried out in a protic solvent like ethanol or a mixture of water and alcohol, often with gentle heating to drive the reaction to completion. google.com

Due to the unsymmetrical nature of the ketone, the resulting oxime can exist as a mixture of (E) and (Z) geometric isomers. The ratio of these isomers can be influenced by the reaction conditions and the steric and electronic properties of the substituents on the aromatic ring. arpgweb.com

Table 3: Synthesis of this compound Oxime

Reagent(s) Base Solvent Typical Conditions Product
Hydroxylamine Hydrochloride Sodium Acetate Methanol/Ethanol Reflux 1-(2-chloro-3-(trifluoromethyl)phenyl)ethanone oxime
Hydroxylamine Hydrochloride Sodium Hydroxide Water/Alcohol 40-45°C 1-(2-chloro-3-(trifluoromethyl)phenyl)ethanone oxime

Spectroscopic Characterization and Computational Chemistry of 2 Chloro 3 Trifluoromethyl Acetophenone

Advanced Spectroscopic Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. Analysis of ¹H, ¹³C, and ¹⁹F NMR spectra would provide unambiguous confirmation of the constitution of 2'-Chloro-3'-(trifluoromethyl)acetophenone. Although a complete experimental dataset for this specific isomer is not widely published, its spectral characteristics can be reliably predicted based on established principles and data from closely related analogues.

The chemical shift (δ) in NMR is highly sensitive to the electronic environment of a nucleus. The chloro, trifluoromethyl, and acetyl groups in this compound each exert distinct electronic effects that influence the chemical shifts of the various nuclei.

¹H NMR: The spectrum is expected to show signals for the methyl protons and three distinct aromatic protons.

Methyl Protons (-CH₃): The protons of the acetyl group are expected to appear as a sharp singlet, as there are no adjacent protons for coupling. Based on acetophenone (B1666503) (δ ~2.61 ppm) and its substituted derivatives, this signal is predicted to be in the range of δ 2.6-2.7 ppm. rsc.org

Aromatic Protons (Ar-H): The three protons on the benzene (B151609) ring (at the 4', 5', and 6' positions) will appear in the aromatic region (δ 7.0-8.5 ppm). Both the chloro and trifluoromethyl groups are electron-withdrawing, which deshields the aromatic protons, shifting them downfield compared to benzene (δ 7.36 ppm). ucl.ac.uk The proton at the 6'-position, being ortho to the electron-withdrawing acetyl group, is expected to be the most downfield. The proton at 4' is ortho to the trifluoromethyl group, and the proton at 5' is para to the chloro group and meta to the other two substituents, leading to a complex, coupled system in the aromatic region.

¹³C NMR: The proton-decoupled ¹³C NMR spectrum will display nine distinct signals corresponding to each carbon atom in the molecule.

Carbonyl Carbon (C=O): The carbonyl carbon is significantly deshielded and is expected to appear at δ 195-200 ppm. rsc.org

Methyl Carbon (-CH₃): The methyl carbon signal is predicted to be in the aliphatic region, around δ 28-31 ppm. rsc.org

Aromatic Carbons (Ar-C): The six aromatic carbons will have shifts between δ 120-140 ppm. The carbon atom attached to the trifluoromethyl group (C-3') will appear as a quartet due to one-bond C-F coupling. The carbons directly bonded to the electron-withdrawing chloro (C-2') and acetyl (C-1') groups will also be shifted downfield.

¹⁹F NMR: The ¹⁹F NMR spectrum provides a direct probe of the fluorine environment. For a trifluoromethyl group attached to an aromatic ring, a single sharp resonance is expected. The chemical shift for such groups typically falls in the range of δ -60 to -65 ppm (relative to CFCl₃). colorado.eduresearchgate.net

Predicted NMR Chemical Shifts (δ) for this compound
NucleusPositionPredicted Chemical Shift (ppm)Expected Multiplicity
¹H-COCH₃~2.6 - 2.7Singlet (s)
H-4'~7.7 - 7.9Doublet of doublets (dd)
H-5'~7.5 - 7.7Triplet (t)
H-6'~7.9 - 8.1Doublet of doublets (dd)
¹³C-COCH₃~195 - 200Singlet
-COCH₃~28 - 31Singlet
C-1' to C-6'~125 - 140-
C-CF₃~120 - 125Quartet (q)
-CF₃~123 (q, J ≈ 272 Hz)Quartet (q)
¹⁹F-CF₃~ -63Singlet

Spin-spin coupling provides information about the connectivity of atoms through chemical bonds. In certain sterically congested molecules, coupling can also occur through space.

Through-Bond Coupling: The aromatic protons will exhibit characteristic ortho (~7-9 Hz), meta (~2-3 Hz), and para (~0-1 Hz) coupling constants, allowing for the assignment of their relative positions on the ring. The fluorine atoms of the trifluoromethyl group will couple to the aromatic carbons and protons. For instance, the carbon at the 3'-position will show a large one-bond coupling (¹J_CF ≈ 272 Hz), while adjacent carbons and protons will show smaller two-, three-, and four-bond couplings (ⁿJ_CF and ⁿJ_HF).

Through-Space Coupling: Through-space coupling is observed when two nuclei are spatially close, regardless of the number of bonds separating them. This phenomenon is well-documented for ortho-substituted fluoroacetophenones, where a significant coupling (⁵J_HF > 3 Hz) is often seen between the ortho-fluorine and the methyl protons of the acetyl group. acs.orgnih.gov However, in this compound, the trifluoromethyl group is in the meta position relative to the acetyl group. Studies on 3'-fluoroacetophenone (B146931) have shown that the methyl protons appear as a sharp singlet with no observable coupling to the fluorine, as the nuclei are too distant for through-space interaction. acs.org Therefore, significant through-space coupling between the fluorine atoms and the acetyl methyl protons is not expected for this isomer.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy identifies the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to be dominated by several strong absorptions. The most prominent band would be the carbonyl (C=O) stretch, anticipated in the 1690-1710 cm⁻¹ region. Strong, complex bands associated with the symmetric and asymmetric stretching vibrations of the C-F bonds in the trifluoromethyl group are expected between 1100 and 1400 cm⁻¹. nist.gov The C-Cl stretch would likely appear as a weaker band in the 600-800 cm⁻¹ region. Aromatic C=C stretching vibrations will produce a series of bands between 1400 and 1600 cm⁻¹, while C-H stretching from the aromatic ring and the methyl group will be observed above 3000 cm⁻¹ and just below 3000 cm⁻¹, respectively.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The aromatic ring vibrations often produce strong Raman signals. The symmetric C-F stretching of the CF₃ group is also expected to be Raman active. researchgate.net

Predicted Vibrational Frequencies (cm⁻¹) for this compound
Vibrational ModeExpected Frequency Range (cm⁻¹)Typical IR IntensityTypical Raman Intensity
Aromatic C-H Stretch3100 - 3000MediumMedium
Aliphatic C-H Stretch3000 - 2850MediumMedium
C=O Stretch1710 - 1690StrongMedium
Aromatic C=C Stretch1600 - 1400Medium-StrongStrong
C-F Asymmetric/Symmetric Stretch1400 - 1100Very StrongMedium
C-Cl Stretch800 - 600MediumStrong

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation patterns.

Mass Spectrometry (MS): In electron ionization (EI) mass spectrometry, this compound (MW ≈ 222.59) would produce a molecular ion peak (M⁺) at m/z 222. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl), a characteristic M+2 peak at m/z 224 with an intensity of approximately one-third that of the M⁺ peak is expected. The most common fragmentation pathway for acetophenones is the alpha-cleavage of the methyl group, which would result in a highly stable benzoyl-type cation. studyraid.comasdlib.org This [M-15]⁺ fragment at m/z 207 (and 209) is expected to be the base peak. Another significant fragment would be the acetyl cation [CH₃CO]⁺ at m/z 43.

High-Resolution Mass Spectrometry (HRMS): HRMS would provide the high-accuracy mass of the molecular ion, allowing for the unambiguous determination of its elemental formula, C₉H₆ClF₃O.

Predicted Mass Spectrometry Fragments for this compound
m/zFragment IonDescription
222 / 224[C₉H₆ClF₃O]⁺Molecular Ion (M⁺ / M+2)
207 / 209[C₈H₃ClF₃O]⁺Loss of methyl group (-CH₃); likely Base Peak
179 / 181[C₈H₃ClF₃]⁺Loss of acetyl group (-COCH₃)
43[C₂H₃O]⁺Acetyl cation

Quantum Chemical Calculations

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are powerful tools for predicting and corroborating experimental spectroscopic data. niscpr.res.in For a molecule like this compound, these computational methods can provide valuable insights.

Geometry Optimization: DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311G(d,p)), can be used to calculate the lowest-energy three-dimensional structure of the molecule. This can reveal information about bond lengths, bond angles, and the preferred conformation of the acetyl group relative to the aromatic ring. asianpubs.orgnih.gov

Prediction of Spectroscopic Data: Once the geometry is optimized, the same level of theory can be used to predict various spectroscopic properties.

Vibrational Frequencies: Calculation of harmonic vibrational frequencies can generate theoretical IR and Raman spectra. While the absolute frequencies are often overestimated, applying a scaling factor can result in excellent agreement with experimental data, aiding in the assignment of complex vibrational modes. researchgate.net

NMR Chemical Shifts: The GIAO (Gauge-Independent Atomic Orbital) method within a DFT framework can be used to predict ¹H and ¹³C NMR chemical shifts with a high degree of accuracy, helping to resolve ambiguities in spectral assignment.

Electronic Properties: These calculations also yield information on electronic properties such as the distribution of electron density, molecular electrostatic potential maps, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which are relevant to the molecule's reactivity.

Density Functional Theory (DFT) Studies for Electronic Structure

Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure (principally the ground state) of many-body systems, in particular atoms, molecules, and the condensed phases. DFT has become a primary tool for predicting the structural, electronic, and energetic properties of molecules. For a molecule like this compound, DFT calculations, typically using a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be employed to optimize the molecular geometry and to calculate various electronic properties.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the chemical reactivity of a molecule. numberanalytics.comwikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. numberanalytics.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and has a higher chemical reactivity. numberanalytics.com

For this compound, the HOMO would likely be localized on the phenyl ring and the acetyl group, which are electron-rich regions. The LUMO, on the other hand, would be expected to have significant contributions from the electron-withdrawing trifluoromethyl and chloro groups, as well as the carbonyl group. The precise energy values and the HOMO-LUMO gap would require specific DFT calculations.

Table 1: Representative Frontier Molecular Orbital Data (Note: The following table is illustrative of the type of data that would be generated from a DFT analysis and does not represent actual calculated values for this compound, as such specific data is not available in the reviewed literature.)

Parameter Expected Value (Arbitrary Units) Significance
HOMO Energy -X eV Electron donating ability
LUMO Energy -Y eV Electron accepting ability

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactivity towards electrophilic and nucleophilic attack. The MEP is plotted onto the electron density surface, with different colors representing varying electrostatic potential. Regions of negative potential (typically colored in shades of red) are electron-rich and are susceptible to electrophilic attack, while areas of positive potential (colored in blue) are electron-poor and are prone to nucleophilic attack.

In the case of this compound, the MEP map would be expected to show a region of high negative potential around the oxygen atom of the carbonyl group due to its lone pairs of electrons. The electron-withdrawing nature of the chloro and trifluoromethyl groups would lead to regions of positive potential on the adjacent carbon atoms and other parts of the phenyl ring.

Mulliken population analysis is a method for assigning partial charges to individual atoms in a molecule, providing insights into the distribution of electrons and the nature of chemical bonds. While Mulliken charges are known to be basis set dependent, they can still offer a qualitative understanding of the charge distribution.

For this compound, the Mulliken charge analysis would likely reveal a significant negative charge on the oxygen atom of the carbonyl group. The carbon atom of the carbonyl group would exhibit a positive charge. The chlorine and fluorine atoms, being highly electronegative, would also carry negative charges, while the carbon atoms attached to them would be positively charged.

Table 2: Illustrative Mulliken Atomic Charges (Note: This table provides a hypothetical representation of Mulliken charge distribution. Specific calculated values for this compound are not available in the public domain.)

Atom Expected Mulliken Charge (a.u.)
O (carbonyl) -0.5 to -0.7
C (carbonyl) +0.4 to +0.6
Cl -0.1 to -0.3
C (attached to Cl) +0.1 to +0.3
F (in CF3) -0.3 to -0.5

Conformational Analysis and Energy Minima Identification

The presence of the acetyl group in this compound allows for rotational isomerism around the C(aryl)-C(acetyl) bond. Conformational analysis is therefore essential to identify the most stable three-dimensional structure of the molecule. This is typically achieved by performing a potential energy surface (PES) scan, where the dihedral angle defining the orientation of the acetyl group relative to the phenyl ring is systematically varied, and the energy is calculated at each step. The resulting energy profile reveals the global and local energy minima, corresponding to the most stable and metastable conformers, respectively. For substituted acetophenones, both planar and non-planar conformations are possible, and their relative stabilities are influenced by steric and electronic effects. guidechem.com

Thermodynamic Parameters and Stability Predictions

From the results of DFT calculations, various thermodynamic parameters can be computed, including the standard enthalpy (H°), entropy (S°), and Gibbs free energy (G°). These parameters are crucial for predicting the spontaneity of reactions and the stability of the molecule under different conditions. The calculated vibrational frequencies are used to determine the zero-point vibrational energy (ZPVE) and the thermal contributions to the enthalpy and entropy. While specific experimental thermodynamic data for this compound are not readily found, computational studies on similar molecules have provided reliable predictions. researchgate.net

Table 3: Representative Thermodynamic Parameters (Note: This table illustrates the type of thermodynamic data obtained from computational analysis. Actual values for this compound are not available in the reviewed literature.)

Parameter Expected Value (Arbitrary Units)
Zero-Point Vibrational Energy (ZPVE) X kcal/mol
Enthalpy (H°) Y kcal/mol
Entropy (S°) Z cal/mol·K

Correlation of Experimental Data with Theoretical Predictions

A critical aspect of computational chemistry is the validation of theoretical results against experimental data. For this compound, calculated properties such as vibrational frequencies (from IR and Raman spectroscopy) and NMR chemical shifts would be compared with experimental spectra. A good correlation between the calculated and experimental data would lend credence to the computational model and allow for a more detailed interpretation of the experimental findings. For instance, the calculated vibrational modes can be used to assign the bands observed in the experimental IR and Raman spectra. Similarly, calculated NMR chemical shifts can aid in the assignment of peaks in the experimental ¹H and ¹³C NMR spectra. However, at present, a comprehensive study correlating the experimental and theoretical data for this specific compound is not available in the surveyed literature.

Research Applications and Functional Impact of 2 Chloro 3 Trifluoromethyl Acetophenone

Role in Medicinal Chemistry Research

The structural motifs present in 2'-Chloro-3'-(trifluoromethyl)acetophenone are of significant interest in the design and synthesis of new therapeutic agents. The trifluoromethyl group, in particular, is a bioisostere for chlorine and is known to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates. mdpi.com

Intermediate in Pharmaceutical Active Pharmaceutical Ingredient (API) Synthesis

While direct evidence of this compound being a key intermediate in the synthesis of a commercialized Active Pharmaceutical Ingredient (API) is not prevalent in publicly available literature, substituted acetophenones are widely recognized as crucial precursors in drug synthesis. For example, acetophenone (B1666503) derivatives are foundational in the synthesis of drugs like the hypnotic agent zolpidem and the calcimimetic cinacalcet. The chemical reactivity of the ketone group and the substituted phenyl ring in this compound makes it a versatile starting material for constructing more complex molecular architectures necessary for biological activity. Its role as a versatile small molecule scaffold is noted by chemical suppliers. cymitquimica.com A closely related compound, 2'-Bromo-5'-chloro-3'-(trifluoromethyl)acetophenone, is explored for its potential as an active pharmaceutical ingredient due to its biological properties. smolecule.com

Design and Synthesis of Kinase Inhibitors

The development of kinase inhibitors is a major focus in cancer therapy and the treatment of inflammatory diseases. The "4-chloro-3-(trifluoromethyl)phenyl" moiety, which is structurally analogous to the core of this compound, is a key component of a potent and orally available inhibitor of c-KIT kinase, CHMFL-KIT-64. nih.govresearchgate.net This inhibitor has shown efficacy against a broad spectrum of drug-resistant mutants of c-KIT, which are implicated in gastrointestinal stromal tumors. nih.gov The synthesis of this class of inhibitors often involves the use of building blocks like 4-chloro-3-(trifluoromethyl)phenyl isocyanate, highlighting the importance of this substitution pattern in achieving high inhibitory potency. acs.orged.ac.uk

Furthermore, trifluoromethyl ketone moieties have been characterized as novel "warheads" for the design of covalently reversible kinase inhibitors, targeting non-catalytic cysteine residues. nih.gov This approach has been successfully applied to the discovery of new JAK3 inhibitors, suggesting the broader applicability of this functional group in designing selective kinase inhibitors. nih.gov The trifluoromethyl group is also a key feature in trifluoromethylpyrimidine-based inhibitors of proline-rich tyrosine kinase 2 (PYK2), a target in cancer and other diseases. researchgate.net

Interactive Table: Kinase Inhibitors with Related Structural Motifs

Compound/ClassTarget Kinase(s)Relevance of the Trifluoromethylphenyl MoietyReference(s)
CHMFL-KIT-64c-KITThe 4-chloro-3-(trifluoromethyl)phenyl group is a core structural element essential for potent inhibition of wild-type and mutant c-KIT. nih.govresearchgate.net
Trifluoromethyl Ketone WarheadsFGFR4, JAK3The trifluoromethyl ketone acts as a warhead for covalent reversible inhibition of kinases. nih.gov
Trifluoromethylpyrimidine DerivativesPYK2The trifluoromethyl group is a key substituent in this class of PYK2 inhibitors. researchgate.net

Exploration in Anti-Inflammatory and Analgesic Agent Development

The search for novel anti-inflammatory and analgesic drugs is an ongoing effort in medicinal chemistry. Research has demonstrated that derivatives of 4-[4-chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol (TFMP), a compound with a very similar substitution pattern to this compound, exhibit potent analgesic effects in animal models. researchgate.netscispace.comresearchgate.net Several of these TFMP derivatives displayed significant pain-relieving efficacy, with some acting through opioid-independent pathways. researchgate.netresearchgate.net

The trifluoromethylphenyl group itself is a component of various compounds with demonstrated anti-inflammatory properties. For instance, N-(trifluoromethylphenyl)-2-cyano-3-hydroxy-crotonic acid amide, the active metabolite of the immunomodulatory drug leflunomide (B1674699), exhibits anti-inflammatory effects. acs.org Additionally, trifluoromethyl-substituted pyrazoles have been explored as selective COX-2 inhibitors, a key target in anti-inflammatory therapy. nih.gov The anti-inflammatory mechanisms of some trifluoromethyl-containing compounds have been linked to the reduction of pro-inflammatory cytokines like TNF-α and PGE2 levels. nih.gov

Interactive Table: Analgesic and Anti-inflammatory Compounds with Related Structures

Compound/ClassTherapeutic ActivityKey FindingsReference(s)
4-[4-chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol (TFMP) derivativesAnalgesicPotent analgesic efficacy in hot plate tests in mice; some derivatives showed activity comparable to morphine. researchgate.netscispace.comresearchgate.net
N-(trifluoromethylphenyl)-2-cyano-3-hydroxy-crotonic acid amideAnti-inflammatory, ImmunomodulatoryActive metabolite of leflunomide with known anti-inflammatory properties. acs.org
Trifluoromethyl-substituted pyrazolesAnti-inflammatoryInvestigated as selective COX-2 inhibitors. nih.gov
5-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1H-tetrazole (LQFM-096)Analgesic, Anti-inflammatoryReduced pain and inflammation in animal models through modulation of ASICs/TRPV1 channels and reduction of TNF-α and PGE2. nih.gov

Reagent in Immunomodulation Research (e.g., TLR8 Stabilization)

Toll-like receptors (TLRs) are crucial components of the innate immune system, and their modulation represents a promising therapeutic strategy for autoimmune diseases and other inflammatory conditions. While direct studies involving this compound in TLR8 modulation are not available, research on structurally related compounds highlights the importance of the trifluoromethyl group in this area.

Specifically, a series of 6-(trifluoromethyl)pyrimidine derivatives have been identified as negative modulators (antagonists) of TLR8. researchgate.netnih.govnih.gov Systematic investigation into the structure-activity relationships of these compounds has confirmed that the 6-trifluoromethyl group is an important structural element for their modulatory activity on TLR8. researchgate.netnih.gov These findings suggest that the trifluoromethylphenyl moiety, as found in this compound, could be a valuable pharmacophore in the design of new immunomodulatory agents targeting TLRs.

Utility in Agrochemical Research

The unique properties of the trifluoromethyl group, such as its high metabolic stability and strong electron-withdrawing nature, are also highly advantageous in the development of modern agrochemicals.

Precursor for Herbicide and Pesticide Development

Substituted acetophenones are important intermediates in the synthesis of various pesticides. A positional isomer, 4-chloro-2-trifluoromethyl-acetophenone, is a key intermediate in the synthesis of the triazole fungicide Revysol. cymitquimica.com This demonstrates the utility of the chloro-trifluoromethyl-acetophenone scaffold in creating effective crop protection agents.

Furthermore, 3'-(Trifluoromethyl)acetophenone (B147564) is a known intermediate in the preparation of the pesticide Trifloxystrobin. googleapis.comgoogle.com Patent literature describes the synthesis of 3'-(Trifluoromethyl)acetophenone and its oxime derivative as crucial steps in the manufacturing process of this agrochemical. googleapis.com Research has also shown that substituted acetophenone oxime esters of Pyrithiobac, including those with a trifluoromethyl substituent, exhibit potent pre- and post-emergence herbicidal activities against various weeds. researchgate.net

Interactive Table: Agrochemicals and Intermediates with Related Structures

Compound Name/ClassType of AgrochemicalRole of the Acetophenone DerivativeReference(s)
RevysolFungicide4-chloro-2-trifluoromethyl-acetophenone is a key synthetic intermediate. cymitquimica.com
TrifloxystrobinPesticide3'-(Trifluoromethyl)acetophenone is a key synthetic intermediate. googleapis.comgoogle.com
Substituted acetophenone oxime esters of PyrithiobacHerbicideTrifluoromethyl-substituted derivatives show significant herbicidal activity. researchgate.net
ChlorfluazuronInsecticideA trifluoromethylpyridine derivative with insect growth regulator activity. nih.gov

Exploration of Bioactive Agrochemical Scaffolds

The trifluoromethylphenyl group is a crucial motif in modern agrochemicals, valued for the unique physicochemical properties that the trifluoromethyl group imparts to a molecule. google.com While direct studies initiating new agrochemical development from this compound are not prominent in the literature, its structural isomer, 3'-(trifluoromethyl)acetophenone, is a well-documented and key intermediate in the synthesis of the commercial fungicide Trifloxystrobin. google.comgoogle.com This suggests that substituted trifluoromethyl acetophenones are a recognized starting point for creating potent agrochemicals.

The general synthetic pathway often involves the transformation of the acetophenone's ketone group into an oxime, which is then further elaborated to produce the final active ingredient. google.com For example, the synthesis of Trifloxystrobin from 3'-(trifluoromethyl)acetophenone highlights the industrial relevance of this molecular backbone. google.com Research into new fungicidal agents frequently involves synthesizing various derivatives of bioactive scaffolds and testing their efficacy against plant pathogens. This established role of its isomer underscores the potential of this compound to serve as a foundational scaffold for developing novel fungicides or other pesticides, where the specific chlorine and trifluoromethyl substitution pattern could lead to new activity spectra or improved properties.

Contributions to Materials Science Research

Scientific literature available for public review does not currently contain specific research detailing the application of this compound in materials science. The following sections are based on the potential uses for this class of molecule.

Monomer or Intermediate for Specialty Polymer Synthesis

There is no specific information available indicating that this compound has been used as a monomer or an intermediate for creating specialty polymers.

Development of Coatings with Enhanced Properties

There is no specific research available that documents the use of this compound in the development of specialized coatings.

Applications in Catalyst Development and Optimization

Trifluoromethyl ketones are recognized as challenging but important substrates in the field of catalysis, particularly for reactions aiming to create chiral molecules. Their unique electronic properties are often exploited to test the efficacy and stereoselectivity of new catalytic systems.

Investigation of Novel Reaction Pathways

The ketone functional group in trifluoromethyl acetophenones serves as a handle for a variety of chemical transformations, making them suitable substrates for investigating new catalytic reactions. For instance, research has demonstrated the use of substituted acetophenones in exploring novel reaction pathways such as visible-light-mediated photoredox catalysis. In one study, various trifluoromethyl acetophenones were used as substrates for a radical addition reaction to synthesize complex alcohol structures under mild conditions using a ruthenium-based photocatalyst.

This type of research is crucial for expanding the toolkit of synthetic chemists, and the use of substrates like trifluoromethyl acetophenones helps to probe the scope and limitations of new catalytic methods. The electron-withdrawing nature of the trifluoromethyl and chloro groups on the this compound ring could significantly influence its reactivity, making it a potentially interesting candidate for such methodological studies.

Ligand Design for Stereoselective Transformations

While there is no evidence of this compound being used directly in ligand synthesis, its isomers have been employed as benchmark substrates to test the effectiveness of new chiral ligands in stereoselective reactions. Asymmetric catalytic reactions, which produce one specific stereoisomer of a product, are of paramount importance in the pharmaceutical and agrochemical industries.

For example, studies on the asymmetric phenylation of 3'-(trifluoromethyl)acetophenone have been conducted using catalysts equipped with chiral ligands to produce chiral tertiary alcohols with high enantiomeric excess. In these studies, the acetophenone is not part of the ligand itself but is the key reactant upon which the chiral catalyst acts. The data from such reactions are critical for optimizing ligand structure to achieve higher selectivity. The specific substitution pattern of this compound would present a unique steric and electronic profile, making it a valuable, distinct substrate for evaluating the performance of newly designed ligands in stereoselective transformations.

Challenges and Future Perspectives in the Chemistry of 2 Chloro 3 Trifluoromethyl Acetophenone

Overcoming Synthetic Limitations

The primary route to ketones like 2'-Chloro-3'-(trifluoromethyl)acetophenone is the Friedel-Crafts acylation of a corresponding substituted benzene (B151609)—in this case, 1-chloro-2-(trifluoromethyl)benzene. However, this and other potential synthetic pathways are fraught with difficulties related to selectivity, efficiency, and environmental impact.

A major challenge in the synthesis of this compound is controlling the position of the incoming acetyl group on the benzene ring. The two existing substituents on the presumed precursor, 1-chloro-2-(trifluoromethyl)benzene, exert conflicting directing effects during electrophilic aromatic substitution. libretexts.orgyoutube.com

The chloro group is an ortho-, para-director.

The trifluoromethyl group is a strong deactivator and a meta-director.

This conflict results in a complex mixture of isomers, making the synthesis of the desired 2'-chloro-3'-trifluoromethyl isomer highly challenging and inefficient. The strong deactivating nature of both groups further hampers the reaction, requiring harsh conditions which can reduce chemoselectivity and lead to unwanted side reactions. libretexts.org

Future strategies to overcome this limitation could involve alternative synthetic paradigms:

Directed Ortho-Metalation (DoM): This technique uses a directing group to selectively deprotonate a specific ortho position, which can then react with an electrophile. researchgate.netharvard.edu For a different precursor, such as an N-pivaloyl-2-chloro-3-(trifluoromethyl)aniline, the pivaloyl group could direct lithiation specifically to the desired position, followed by reaction with an acetylating agent. acs.org This approach offers a potential pathway to high regioselectivity that is not reliant on the inherent electronic effects of the ring substituents.

Catalytic C-H Activation: Modern palladium-catalyzed C-H functionalization routes offer another avenue. rsc.org These methods can provide novel selectivity patterns, potentially enabling direct acylation at the desired position through catalyst control, thereby bypassing the issues of classical electrophilic substitution.

Future improvements in yield and efficiency will likely stem from the development of advanced catalytic systems. Palladium-catalyzed cross-coupling reactions, for instance, could be employed to construct the ketone from a suitable aryl halide and an acyl-equivalent. science.govmit.edu These reactions often proceed under milder conditions with high functional group tolerance and can offer higher yields than classical methods.

ChallengeTraditional ApproachFuture PerspectiveKey Benefit
Poor Regioselectivity Friedel-Crafts AcylationDirected Ortho-Metalation; Catalytic C-H ActivationHigh selectivity, avoiding isomeric mixtures.
Low Reaction Yields Multi-step synthesis; Isomer separationSingle-step catalytic cross-coupling reactionsHigher efficiency and atom economy.
Harsh Conditions Cryogenic temperatures; Stoichiometric Lewis acidsMild catalytic processes; BiocatalysisReduced energy consumption and waste.

The economic and environmental viability of synthesizing this compound is hampered by the reliance on harsh and wasteful reagents. Traditional Friedel-Crafts acylations often require more than a stoichiometric amount of a Lewis acid catalyst like aluminum chloride (AlCl₃), which generates significant acidic waste during workup. organic-chemistry.orgresearchgate.net

The future of acetophenone (B1666503) synthesis lies in green chemistry principles. Key areas for development include:

Heterogeneous Catalysis: Replacing soluble Lewis acids with solid acid catalysts such as zeolites, clays, or sulfated zirconia could simplify product purification and allow for catalyst recycling, significantly reducing waste. science.gov

Biocatalysis: While typically applied to reductions or other transformations of a pre-formed ketone, biocatalytic methods using whole cells or isolated enzymes can offer high selectivity under mild, aqueous conditions. nih.gov Exploring enzymatic routes for the synthesis or modification of precursors could be a promising future direction.

Alternative Reagents and Solvents: Moving away from hazardous organolithium reagents and chlorinated solvents is crucial. The use of more environmentally benign acylating agents, such as ketene, which offers high atom economy, has been explored for related compounds. google.com Similarly, the adoption of greener solvents like deep eutectic solvents could improve the environmental profile of the synthesis. nih.gov

Advancements in Mechanistic Understanding

A robust understanding of reaction mechanisms is essential for optimizing reaction conditions and overcoming the challenges of selectivity and yield. For a complex molecule like this compound, elucidating the intricate reaction pathways is a significant undertaking.

The interplay of inductive and resonance effects from the chloro and trifluoromethyl groups creates a complex electronic environment that can lead to unexpected reaction outcomes. In the synthesis of a structurally similar compound, 2-chloro-3-nitro-5-(trifluoromethyl)phenylmethanone, competitive nucleophilic attack led to the formation of a significant side product, highlighting the challenge of predicting and controlling reactivity in such polysubstituted systems.

Gaining deeper insights requires a combination of experimental and computational approaches:

Computational Chemistry: Density Functional Theory (DFT) and other computational methods are powerful tools for modeling reaction intermediates and transition states. acs.org These models can help rationalize observed regioselectivity by comparing the activation energies for different reaction pathways and can predict the most likely outcomes of new reaction designs. rsc.org

Traditionally, reaction progress is monitored using offline techniques like thin-layer chromatography (TLC) or gas chromatography (GC), where samples are periodically removed from the reaction mixture for analysis. google.comnih.gov While useful, these methods provide only snapshots in time and may fail to detect short-lived, reactive intermediates that are crucial to the reaction mechanism.

Future advancements will rely on the application of Process Analytical Technology (PAT), which involves the use of advanced analytical tools for real-time, in-situ monitoring.

In-Situ Spectroscopy: Techniques such as Fourier-Transform Infrared (FTIR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy can be used to directly monitor the concentration of reactants, intermediates, and products as the reaction occurs. mt.comnumberanalytics.com This provides continuous data, offering a much richer understanding of reaction kinetics and pathways than offline methods. These tools are invaluable for optimizing reaction conditions to maximize yield and minimize byproduct formation.

The table below summarizes analytical techniques and their potential applications in studying the synthesis of this compound.

Analytical ToolApplicationInformation Gained
Gas Chromatography (GC) Offline reaction monitoringQuantify reactant conversion and product formation.
In-Situ FTIR/Raman Real-time reaction trackingContinuous concentration profiles, reaction kinetics, detection of key functional group changes.
In-Situ NMR Real-time structural analysisIdentification of transient intermediates, mechanistic pathway elucidation.
Computational (DFT) Theoretical modelingPrediction of regioselectivity, reaction energy profiles, transition state structures.

By embracing these future perspectives in synthetic strategy and mechanistic analysis, the chemical community can address the significant challenges posed by this compound, paving the way for more efficient, selective, and sustainable production of this and other complex aromatic compounds.

Expanding Derivatization Potential

The strategic placement of three distinct reactive sites—the chloro, trifluoromethyl, and acetyl groups—on the aromatic ring of this compound provides a rich platform for chemical modification. Future research is poised to unlock novel synthetic pathways and generate a diverse array of functionalized molecules with potentially valuable properties.

The future of derivatizing this compound lies in exploring unconventional reaction partners and innovative reactivity modes. While traditional reactions of acetophenones are well-established, emerging catalytic systems offer new avenues for functionalization.

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for forging new bonds under mild conditions. tandfonline.com This methodology could enable novel transformations at the chloro or trifluoromethyl positions, or even direct C-H functionalization of the aromatic ring, a process that is traditionally challenging. nih.gov For instance, photocatalytic coupling reactions could introduce new aryl or alkyl groups, expanding the structural diversity of accessible derivatives.

Biocatalysis: The use of enzymes as catalysts (biocatalysis) offers unparalleled selectivity and sustainability. reading.ac.uk Ketoreductases, for example, could be employed for the asymmetric reduction of the ketone moiety to produce chiral alcohols, which are valuable building blocks in the pharmaceutical industry. researchgate.netnih.govnih.gov Directed evolution and enzyme engineering could further tailor biocatalysts for specific transformations on the this compound scaffold.

Palladium-Catalyzed Cross-Coupling: While standard cross-coupling reactions are known, the exploration of novel ligands and reaction conditions can expand the scope of palladium-catalyzed transformations of the chloro-substituent. researchgate.net This could facilitate the introduction of a wider range of functional groups, including complex organic fragments, leading to the synthesis of novel compounds with potential applications in materials science and medicinal chemistry.

A primary challenge and opportunity is the diversification of products derived from this compound. The synthesis of complex heterocyclic systems is a particularly promising area of exploration.

Synthesis of Pyrazoles: Substituted pyrazoles are a class of heterocyclic compounds with a wide range of biological activities. galchimia.combiotech-spain.comnih.govnih.gov Methodologies for the synthesis of pyrazoles from acetophenones are well-documented and could be adapted for this compound. galchimia.combiotech-spain.comacs.org For example, condensation with hydrazine (B178648) derivatives following an initial reaction with dimethylformamide dimethyl acetal (B89532) (DMADMF) could yield a library of novel pyrazoles with unique substitution patterns. galchimia.com

Synthesis of Quinolines: Quinolines are another important class of nitrogen-containing heterocycles with diverse applications. mdpi.com The Friedländer annulation, a classic method for quinoline (B57606) synthesis, involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. mdpi.com Derivatives of this compound could be elaborated to participate in such cyclization reactions, leading to the formation of novel trifluoromethyl- and chloro-substituted quinolines. nih.govrsc.orgresearchgate.netresearchgate.net

The following table outlines potential reaction pathways for the diversification of functionalized products from this compound.

Starting MaterialReagent(s)Product ClassPotential Significance
This compound1. DMADMF2. Hydrazine derivativesPyrazolesPharmaceutical and agrochemical applications
Amino-derivatives of this compoundCarbonyl compounds with α-methylene groupsQuinolinesMedicinal chemistry and materials science
This compoundChiral reducing agents/KetoreductasesChiral AlcoholsAsymmetric synthesis and drug development

Addressing Environmental and Sustainability Concerns

The increasing emphasis on green chemistry necessitates the development of more sustainable synthetic methods for halogenated compounds like this compound. Key areas of focus include the sourcing of raw materials and the implementation of recyclable catalytic systems.

The industrial production of chlorinated and fluorinated aromatic compounds often relies on processes that can be environmentally taxing. nih.govacs.org Future research will likely focus on developing greener alternatives.

Sustainable Chlorination: Traditional chlorination methods can produce significant waste streams. acs.org The development of catalytic systems that utilize more benign chlorinating agents or electrochemical methods for chlorination represents a more sustainable approach. galchimia.comnih.gov

Greener Fluorination: The synthesis of trifluoromethylated compounds can involve harsh reagents. nih.gov The exploration of new fluorinating agents with improved environmental profiles and higher atom economy is an active area of research.

The Friedel-Crafts acylation, a key reaction in the synthesis of acetophenones, traditionally employs stoichiometric amounts of Lewis acids like aluminum chloride, leading to significant waste. rsc.org The development of recyclable solid acid catalysts is a crucial step towards a more sustainable process.

Zeolite Catalysts: Zeolites are microporous aluminosilicates that can function as solid acid catalysts. boisestate.eduscispace.comgoogle.comresearchgate.net Their well-defined pore structures can impart shape selectivity to reactions, and their solid nature allows for easy separation and recycling, minimizing waste. boisestate.eduscispace.com The application of zeolites to the Friedel-Crafts acylation of halogenated and trifluoromethylated benzenes is a promising avenue for sustainable production.

The table below summarizes the advantages of using recyclable catalytic systems.

Catalyst TypeAdvantagesChallenges
Zeolites Recyclable, shape-selective, reduced wasteCan be deactivated by certain substrates, may require high temperatures
Supported Acids High activity, can be tailored for specific reactionsPotential for leaching of the active species

Emerging Research Directions and Interdisciplinary Applications

The unique combination of functional groups in this compound opens up possibilities for its application in a variety of interdisciplinary fields beyond its traditional role as a synthetic intermediate.

Agrochemicals: The trifluoromethyl group is a common motif in modern agrochemicals due to its ability to enhance metabolic stability and biological activity. nih.govresearchgate.net The specific substitution pattern of this compound could be exploited in the design of new herbicides, fungicides, or insecticides. nih.gov

Polymer Chemistry: Aromatic ketones can be incorporated into polymer backbones to create high-performance materials such as poly(ether ketone)s (PEEK). tandfonline.comreading.ac.ukacs.orgacs.org The trifluoromethyl group can impart desirable properties like increased thermal stability and altered solubility. tandfonline.comacs.orgacs.org Derivatives of this compound could serve as monomers for the synthesis of novel functional polymers with tailored properties. mdpi.com

Liquid Crystals: The rigid aromatic core and the presence of polar substituents in derivatives of this compound make them potential candidates for applications in liquid crystal technology. beilstein-journals.orgbiointerfaceresearch.comnih.govresearchgate.net The trifluoromethyl and chloro groups can influence the mesomorphic properties and dielectric anisotropy of the resulting molecules.

Supramolecular Chemistry: The electron-withdrawing nature of the fluorine and chlorine atoms can influence intermolecular interactions, such as halogen bonding and π-π stacking. nih.govscispace.comnsf.govresearchgate.net This could be leveraged in the design of self-assembling systems and supramolecular materials with unique architectures and functions.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for 2'-Chloro-3'-(trifluoromethyl)acetophenone?

  • Answer: Two primary approaches include:

  • Grignard Reaction: Reacting halogenated aryl precursors (e.g., 3-chloro-5-(trifluoromethyl)iodobenzene) with trifluoroacetylating agents in tetrahydrofuran (THF) at low temperatures (-50°C), achieving ~69% yield (Example 6, ).
  • Acid-Catalyzed Acylation: Using sulfuric acid and sodium nitrite in toluene for diazotization, followed by copper oxide-mediated coupling, yielding up to 84.2% (Example 43-2, ).
    • Key Considerations: Solvent polarity and temperature critically influence reaction efficiency. THF enhances Grignard stability, while toluene optimizes acid-mediated steps.

Q. How is the purity and structural integrity of this compound validated?

  • Answer:

  • Gas Chromatography (GC): Purity >98.0% (as per Kanto Reagents’ protocols, ).
  • Nuclear Magnetic Resonance (NMR): ¹⁹F and ¹H NMR confirm trifluoromethyl and chloro-substituent positions (PubChem data for analogs, ).
  • High-Performance Liquid Chromatography (HPLC): Used for batch consistency (>95% purity; ).

Advanced Research Questions

Q. How can researchers resolve contradictions in reported yields for Grignard-based syntheses?

  • Answer: Discrepancies arise from:

  • Reagent Stoichiometry: Excess Grignard reagent (e.g., isopropylmagnesium chloride) improves conversion but risks side reactions.
  • Temperature Control: Sub-zero temperatures (-50°C) suppress byproduct formation (e.g., diaryl ketones) ( ).
    • Methodological Adjustment: Optimize molar ratios (1:1.1 for aryl halide:Grignard) and use slow reagent addition to mitigate exothermic side reactions.

Q. What strategies are recommended for assessing environmental persistence and ecotoxicity?

  • Answer:

  • Persistence: Apply OECD 301 biodegradation tests; current data gaps exist ().
  • Ecotoxicology: Use Daphnia magna acute toxicity assays (48-hr LC₅₀) and algal growth inhibition tests (OECD 201).
  • Soil Mobility: Column leaching studies with varying pH (4–9) to model adsorption coefficients (Kd) ().

Q. How can decomposition pathways be analyzed under varying storage conditions?

  • Answer:

  • Accelerated Stability Testing: Expose samples to 40°C/75% RH for 6 months, monitoring via GC-MS for hydrolytic byproducts (e.g., chloroacetophenones).
  • Light Sensitivity: UV-Vis spectroscopy (254 nm) tracks photolytic degradation; store in amber glass at 4°C ( ).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2'-Chloro-3'-(trifluoromethyl)acetophenone
Reactant of Route 2
Reactant of Route 2
2'-Chloro-3'-(trifluoromethyl)acetophenone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.